TROX-1 is a small-molecule compound that acts as a state-dependent inhibitor of Cav2 calcium channels. [, ] Cav2.2 channels play a crucial role in nociceptive transmission, making them potential therapeutic targets for chronic pain. [, ] TROX-1 demonstrates a preference for inhibiting these channels when they are in an open or inactivated state, induced by membrane depolarization. [, ] This state-dependent inhibition suggests a potential for an improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ] TROX-1 has shown efficacy in reversing inflammatory and nerve injury-induced pain in preclinical models. []
TROX-1 functions as a state-dependent blocker of Cav2 calcium channels, displaying a preference for inhibiting these channels under depolarized conditions. [, ] This state-dependence stems from its increased potency in blocking potassium-triggered calcium influx through Cav2.2 channels when the membrane potential is depolarized. [] TROX-1 exhibits higher affinity for the open and inactivated states of the Cav2.2 channel compared to its resting state. [] This mechanism suggests that TROX-1 preferentially binds to and stabilizes the channel in its open or inactivated conformation, thereby reducing calcium influx. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: